Cas no 1540700-97-7 (Tert-Butyl 6-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate)
Tert-Butyl 6-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate Chemical and Physical Properties
Names and Identifiers
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- tert-Butyl 6-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate
- 3-Boc-6-hydroxy-3-azabicyclo[3.1.0]hexane
- tert-Butyl exo-6-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate
- SY223926
- Tert-Butyl 6-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate
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- MDL: MFCD31567464
- Inchi: 1S/C10H17NO3/c1-10(2,3)14-9(13)11-4-6-7(5-11)8(6)12/h6-8,12H,4-5H2,1-3H3
- InChI Key: FTWSDBRXBABRTG-UHFFFAOYSA-N
- SMILES: OC1C2CN(C(=O)OC(C)(C)C)CC21
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 247
- Topological Polar Surface Area: 49.8
Tert-Butyl 6-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y13495-250mg |
tert-Butyl 6-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate |
1540700-97-7 | 95% | 250mg |
¥4209.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y13495-1g |
tert-Butyl 6-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate |
1540700-97-7 | 95% | 1g |
¥10659.0 | 2024-07-18 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY223926-0.25g |
3-Boc-6-hydroxy-3-azabicyclo[3.1.0]hexane |
1540700-97-7 | >95% | 0.25g |
¥1550.00 | 2025-04-18 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY223926-1g |
3-Boc-6-hydroxy-3-azabicyclo[3.1.0]hexane |
1540700-97-7 | >95% | 1g |
¥3750.00 | 2025-04-18 | |
| Chemenu | CM362111-5g |
tert-butyl 6-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate |
1540700-97-7 | 95%+ | 5g |
$2826 | 2023-02-17 | |
| eNovation Chemicals LLC | D587653-100mg |
tert-butyl 6-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate |
1540700-97-7 | 97% | 100mg |
$170 | 2024-07-21 | |
| eNovation Chemicals LLC | D587653-250MG |
tert-butyl 6-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate |
1540700-97-7 | 97% | 250mg |
$265 | 2024-07-21 | |
| eNovation Chemicals LLC | D587653-500MG |
tert-butyl 6-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate |
1540700-97-7 | 97% | 500mg |
$445 | 2024-07-21 | |
| eNovation Chemicals LLC | D587653-1G |
tert-butyl 6-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate |
1540700-97-7 | 97% | 1g |
$670 | 2024-07-21 | |
| eNovation Chemicals LLC | D587653-5G |
tert-butyl 6-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate |
1540700-97-7 | 97% | 5g |
$2110 | 2024-07-21 |
Tert-Butyl 6-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate Suppliers
Tert-Butyl 6-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate Related Literature
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
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Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
Additional information on Tert-Butyl 6-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate
Introduction to Tert-Butyl 6-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate (CAS No: 1540700-97-7)
Tert-Butyl 6-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate, with the chemical identifier CAS No: 1540700-97-7, is a compound of significant interest in the field of medicinal chemistry and drug development. This molecule, characterized by its complex bicyclic structure and functional groups, has garnered attention for its potential applications in the synthesis of bioactive molecules and as a building block in the creation of novel therapeutic agents.
The compound’s structure consists of a bicyclo[3.1.0]hexane core, which is a fused ring system consisting of three carbon atoms in a six-membered ring, with one nitrogen atom incorporated into the system. This unique bicyclic framework imparts rigidity to the molecule, making it a valuable scaffold for designing molecules with specific spatial orientations and interactions with biological targets. The presence of both a hydroxy group and a tert-butyl ester group further enhances its utility, providing multiple sites for chemical modification and functionalization.
In recent years, there has been growing interest in the development of molecules with bicyclo[3.1.0]hexane cores due to their potential to mimic natural products and exhibit unique pharmacological properties. The tert-butyl ester moiety, in particular, is often employed in medicinal chemistry to increase lipophilicity and improve metabolic stability, while the hydroxy group can serve as a hydrogen bond acceptor or participate in other forms of non-covalent interactions with biological targets.
One of the most compelling aspects of Tert-Butyl 6-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate is its versatility as a synthetic intermediate. The compound can be readily modified through various chemical reactions, such as hydrolysis of the ester group to yield a corresponding carboxylic acid or reduction to an alcohol. These transformations open up numerous possibilities for generating derivatives with tailored properties for specific applications.
Recent studies have highlighted the importance of bicyclo[3.1.0]hexane derivatives in the development of drugs targeting neurological disorders, cancer, and inflammation. The rigid framework of this scaffold allows for precise control over molecular shape and binding affinity, which is crucial for achieving high selectivity and efficacy in therapeutic settings. Additionally, the presence of both polar and non-polar regions in the molecule enhances its solubility and bioavailability, making it an attractive candidate for drug design.
The tert-butyl hydroxy ester functionality in Tert-Butyl 6-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate also makes it a valuable tool for exploring structure-activity relationships (SAR) in drug discovery campaigns. By systematically varying substituents on this scaffold, researchers can gain insights into how different structural features influence biological activity. This approach has been instrumental in identifying lead compounds that exhibit promising pharmacological profiles.
Moreover, the compound’s potential as a chiral building block has not gone unnoticed by researchers working on enantioselective synthesis and catalysis. The presence of a nitrogen atom in the bicyclic system introduces stereogenic centers that can be exploited to produce enantiomerically pure compounds, which are often required for optimal biological activity and minimal side effects.
In conclusion, Tert-Butyl 6-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate (CAS No: 1540700-97-7) represents a promising candidate for further exploration in medicinal chemistry and drug development. Its unique structural features, combined with its synthetic versatility, make it an invaluable tool for designing novel bioactive molecules with potential therapeutic applications across multiple disease areas.
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